Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Description
Ethyl 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by a cyclohexyl group at the 1-position, a furan-3-yl substituent at the 2-position, and an ethyl carboxylate moiety at the 5-position. This compound (CAS: 871930-30-2, purity: 95%) is commercially available and shares structural similarities with other 1-cyclohexyl-2-aryl/heteroaryl-substituted benzimidazole derivatives. These analogs are synthesized for applications in medicinal chemistry, material science, and as intermediates in organic synthesis. This article provides a systematic comparison of its structural, synthetic, and physicochemical properties with closely related compounds.
Properties
IUPAC Name |
ethyl 1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-20(23)14-8-9-18-17(12-14)21-19(15-10-11-24-13-15)22(18)16-6-4-3-5-7-16/h8-13,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBQVILRTYDNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=COC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-3-carboxaldehyde, under basic or acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzimidazole core or the furan ring, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and furan derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Elemental Analysis
Elemental analysis data for selected compounds:
*Hydrolyzed derivative of Ve . The furan-substituted compound’s elemental data is unreported but expected to align with its molecular formula (C₁₉H₂₂N₂O₃).
Solid-State Properties
- Ethyl 1-benzyl-2-(thiophen-3-yl)-... : Exhibits C–H···π interactions and stabilized crystal packing, as shown by Hirshfeld surface analysis .
- Target compound: No crystallographic data is available, but furan’s planar structure may promote π-stacking distinct from thiophene’s sulfur-mediated interactions.
Functional Group Impact on Bioactivity
- Antioxidant activity: Derivatives with hydroxyl (e.g., Vd) or fluorine substituents show enhanced antioxidant activity comparable to ascorbic acid .
- Enzyme inhibition : Benzimidazole-Schiff base derivatives exhibit anti-α-glucosidase activity , suggesting the target compound’s applicability in metabolic disorder research.
Electronic and Thermal Properties
- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-... : Displays strong UV-Vis absorption (λmax = 340 nm) and photoluminescence, attributed to electron-donating methoxy/hydroxy groups . The furan substituent’s conjugated system may similarly enhance optoelectronic properties.
- Thermal stability : Methoxy-substituted analogs show decomposition temperatures >250°C , indicating robustness for material applications.
Biological Activity
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate (ECBI) is a heterocyclic compound with the molecular formula and a molecular weight of approximately 338.4 g/mol. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. However, specific research on its biological activity is still limited.
Structural Characteristics
The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the furan ring and cyclohexyl group further contributes to its unique chemical profile, potentially enhancing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
| Structural Components | Benzimidazole, Furan, Cyclohexyl |
Potential Biological Activities
Although specific studies on ECBI are sparse, compounds with similar structures have been reported to exhibit various biological activities. Here are some notable findings regarding related compounds:
- Antimicrobial Activity : Compounds similar to ECBI have demonstrated significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Benzimidazole derivatives are often investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell growth effectively, with IC50 values comparable to standard chemotherapy agents .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzimidazole derivatives through in vivo models, suggesting that ECBI could also exhibit similar effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against Staphylococcus aureus and E. coli. The derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.12 µg/mL to 12.5 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
Research on a related benzimidazole derivative revealed an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, suggesting promising anticancer activity . This finding emphasizes the need for further investigation into ECBI's potential in cancer therapy.
Comparative Analysis of Related Compounds
To better understand the potential of ECBI, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylic acid | C18H18N2O3 | Antimicrobial, Antioxidant | Lacks ethyl group |
| Benzimidazole Derivatives | Varied | Anticancer, Antimicrobial | Diverse biological activities |
| Furan-substituted Benzimidazoles | Varied | Antioxidant, Antimicrobial | Enhanced solubility due to furan ring |
Q & A
Basic Research Question
- FT-IR : Confirms ester (C=O stretch at ~1705 cm⁻¹) and benzimidazole (C=N at ~1610 cm⁻¹) functionalities .
- NMR : ¹H NMR identifies substituents (e.g., cyclohexyl protons at δ 1.3–2.3 ppm, furan protons at δ 6.5–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~167 ppm) .
- LCMS/ESI-MS : Validates molecular weight (e.g., [M+H]⁺ = 379.2) .
Data Contradictions : Discrepancies in peak splitting (e.g., aromatic protons) are resolved via 2D NMR (COSY, HSQC) or repeating synthesis under inert conditions to exclude oxidation byproducts .
What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?
Advanced Research Question
The crystal lattice is stabilized by:
- Hydrogen bonds : O2–H2⋯N2 and O4–H4⋯N4 interactions form infinite chains along the b-axis .
- C–H⋯π interactions : Furanyl C–H groups interact with benzimidazole π-systems (distance ~3.2 Å) .
- Packing effects : These interactions enhance thermal stability (melting point >250°C inferred from analogs) and reduce solubility in non-polar solvents, impacting formulation strategies .
How does this compound compare to structurally related benzimidazoles in inhibiting tubulin polymerization, and what assays validate its mechanism?
Advanced Research Question
- Mechanism : Benzimidazole derivatives disrupt microtubule dynamics by binding to the colchicine site, inducing mitotic arrest .
- Assays :
- SAR : The furan-3-yl group enhances steric complementarity with tubulin’s hydrophobic pockets compared to phenyl analogs .
What computational approaches are used to predict the binding affinity of this compound to biological targets like EGFR or tubulin?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). Key residues (e.g., Lys352 of EGFR) form hydrogen bonds with the carboxylate group .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~80 Ų) but potential CYP3A4 metabolism .
- Validation : MD simulations (100 ns) assess binding stability (RMSD <2 Å) .
How can synthetic byproducts be minimized during the esterification step, and what analytical methods detect impurities?
Basic Research Question
- Byproduct Sources : Incomplete esterification or hydrolysis.
- Mitigation : Use anhydrous conditions, molecular sieves, or excess alkylating agent (e.g., ethyl iodide) .
- Analysis :
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Advanced Research Question
- Challenges : Racemization at the cyclohexyl chiral center under prolonged heating.
- Solutions :
- Scale-up : Batch reactors with controlled stirring (500 rpm) prevent localized overheating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
